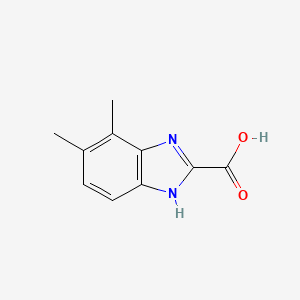
4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at the 4th and 5th positions and a carboxylic acid group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid typically involves the cyclization of o-phenylenediamine with suitable carboxylic acid derivatives. One common method is the condensation of 4,5-dimethyl-o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
化学反应分析
Types of Reactions: 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4,5-Dimethyl-1H-benzimidazole-2-methanol or 4,5-Dimethyl-1H-benzimidazole-2-aldehyde.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzimidazole ring.
科学研究应用
4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
作用机制
The mechanism of action of 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
相似化合物的比较
Benzimidazole: The parent compound, lacking the methyl and carboxylic acid groups.
2-Methylbenzimidazole: A derivative with a single methyl group at the 2nd position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5th and 6th positions.
Comparison: 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and biological properties. The carboxylic acid group enhances solubility and allows for further functionalization, while the methyl groups can influence the compound’s electronic properties and reactivity .
属性
CAS 编号 |
827042-65-9 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
4,5-dimethyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)12-9(11-7)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI 键 |
CCWHCCHRNBYJRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


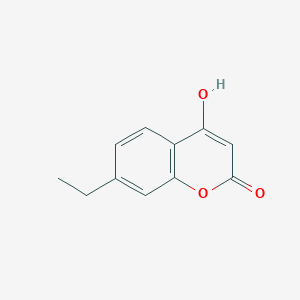
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
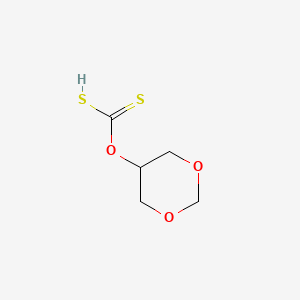
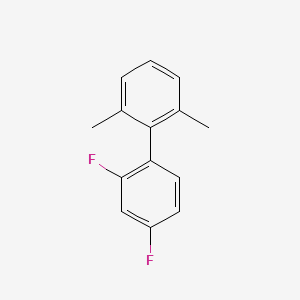
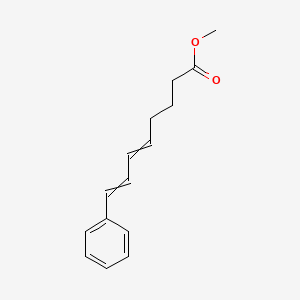
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
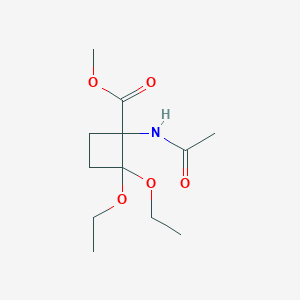
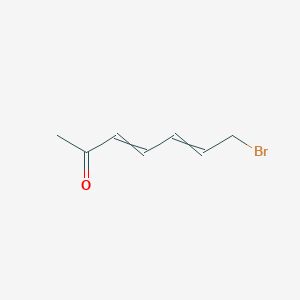
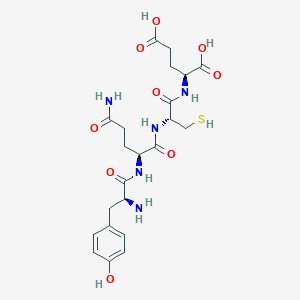
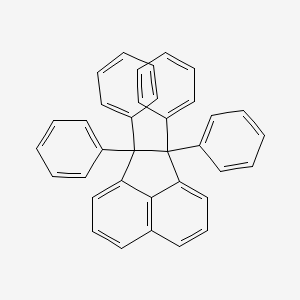
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
